(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate
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Overview
Description
(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a tert-butyl ester group, a hydroxymethyl group, and a methyl group. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the specific three-dimensional arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine, to form the tert-butyl carbamate.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a formaldehyde equivalent under basic conditions.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate serves as a valuable chiral building block for the construction of more complex molecules. Its stereochemistry is particularly useful in the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for drug design and development.
Industry
In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow for specific binding to these targets, influencing biological pathways and eliciting desired effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate
- (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-ethylpyrrolidine-1-carboxylate
- (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate
Uniqueness
(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral centers and functional groups make it a versatile intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry.
Properties
IUPAC Name |
tert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVBOOZXUWBVLA-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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